molecular formula C5H11ClN4 B2776524 (5-ethyl-1H-1,2,4-triazol-3-yl)methanamine hydrochloride CAS No. 1820740-63-3

(5-ethyl-1H-1,2,4-triazol-3-yl)methanamine hydrochloride

Cat. No.: B2776524
CAS No.: 1820740-63-3
M. Wt: 162.62
InChI Key: OARHBHDWTUZKQC-UHFFFAOYSA-N
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Description

(5-ethyl-1H-1,2,4-triazol-3-yl)methanamine hydrochloride is a chemical compound that belongs to the class of 1,2,4-triazoles. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, agrochemicals, and materials science. The presence of the triazole ring imparts unique chemical and biological properties to the compound, making it a valuable scaffold in drug discovery and development.

Scientific Research Applications

(5-ethyl-1H-1,2,4-triazol-3-yl)methanamine hydrochloride has a wide range of scientific research applications:

Safety and Hazards

The safety of these compounds was evaluated on MRC-5 as a normal cell line and it was found that most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .

Future Directions

The future directions in the research of 1,2,4-triazole derivatives could involve the synthesis of new derivatives with improved pharmacological properties, the exploration of their potential uses in various fields, and further investigation into their mechanisms of action .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amidines with carboxylic acids, followed by subsequent cyclization with hydrazines . This one-pot approach is efficient and allows for the parallel synthesis of various 1,2,4-triazole derivatives.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the synthesis. Additionally, the use of green chemistry principles, such as minimizing waste and using non-toxic reagents, is becoming increasingly important in industrial settings .

Chemical Reactions Analysis

Types of Reactions

(5-ethyl-1H-1,2,4-triazol-3-yl)methanamine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can modify the triazole ring or the attached functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different triazole oxides, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potential biological activities .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other 1,2,4-triazole derivatives such as:

    Fluconazole: An antifungal agent.

    Anastrozole: An aromatase inhibitor used in cancer treatment.

    Rufinamide: An antiepileptic drug

Uniqueness

What sets (5-ethyl-1H-1,2,4-triazol-3-yl)methanamine hydrochloride apart is its specific substitution pattern, which can lead to unique biological activities and chemical properties. The presence of the ethyl and methanamine groups can enhance its solubility, stability, and interaction with biological targets, making it a valuable compound for further research and development .

Properties

IUPAC Name

(3-ethyl-1H-1,2,4-triazol-5-yl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N4.ClH/c1-2-4-7-5(3-6)9-8-4;/h2-3,6H2,1H3,(H,7,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OARHBHDWTUZKQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NNC(=N1)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1820740-63-3
Record name (5-ethyl-1H-1,2,4-triazol-3-yl)methanamine hydrochloride
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